Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC15903858
Molecular Formula: C13H15F3N2O2
Molecular Weight: 288.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15F3N2O2 |
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Molecular Weight | 288.27 g/mol |
IUPAC Name | benzyl 3-(trifluoromethyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-18(7-6-17-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
Standard InChI Key | STXURQFQMWACFK-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate is characterized by a piperazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The trifluoromethyl (-CF) group at position 3 introduces electron-withdrawing effects, while the benzyl carboxylate ester at position 1 serves as a protective group for the amine functionality. This configuration enhances the compound’s stability and reactivity in nucleophilic substitution reactions .
Table 1: Key Molecular Properties
The trifluoromethyl group significantly influences the compound’s physicochemical properties, including increased lipophilicity and metabolic stability, which are advantageous in drug design .
Synthesis and Manufacturing
The synthesis of benzyl 3-(trifluoromethyl)piperazine-1-carboxylate typically involves the protection of a piperazine derivative. A analogous method, described for related compounds, utilizes benzyl chloroformate to introduce the carboxylate ester group. For example, in the synthesis of tert-butyl 2-[2,8-bis(trifluoromethyl)-4-quinolinylmethyl]piperidine-1-carboxylate, benzyl chloroformate reacts with a secondary amine in the presence of triethylamine (EtN) to form the protected derivative .
Key Synthetic Steps:
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Amine Protection: Piperazine reacts with benzyl chloroformate under basic conditions to form the carboxylate ester.
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Trifluoromethyl Introduction: The trifluoromethyl group is introduced via nucleophilic substitution or direct fluorination, depending on the starting material .
The reaction is typically conducted in ethanol or toluene, with crystallization yielding the final product .
Physical and Chemical Properties
Chemical Reactivity
The compound’s reactivity is dominated by:
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Ester Hydrolysis: The benzyl carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
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Amine Deprotection: Catalytic hydrogenation removes the benzyl group, regenerating the free amine .
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Electrophilic Substitution: The electron-deficient trifluoromethyl group directs electrophilic attacks to specific positions on the piperazine ring .
Applications in Pharmaceutical and Organic Chemistry
Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate serves as a critical intermediate in medicinal chemistry. Its applications include:
Drug Discovery
Piperazine derivatives are ubiquitous in pharmaceuticals due to their ability to modulate bioavailability and target binding. The trifluoromethyl group enhances metabolic stability, making this compound valuable in developing kinase inhibitors and antipsychotic agents .
Peptide Synthesis
As a protected amine, the benzyl carboxylate group facilitates peptide coupling reactions, preventing unwanted side reactions during solid-phase synthesis .
Table 2: Representative Applications
Hazard Statement | Precautionary Measures |
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H302: Acute toxicity | Avoid ingestion |
H315: Skin irritation | Wear protective gloves |
H319: Eye irritation | Use eye protection |
Handling recommendations include using personal protective equipment (PPE) and working in a well-ventilated fume hood .
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